1-Pyrrolidinecarboxylic acid, 2-benzoyl-, 1,1-dimethylethyl ester, (2S)-

Overview

Description

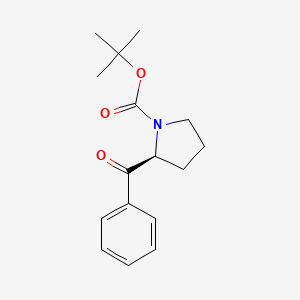

“1-Pyrrolidinecarboxylic acid, 2-benzoyl-, 1,1-dimethylethyl ester, (2S)-” is a chemical compound with the CAS number 111492-61-6 . It is also known by the synonym “tert-butyl (S)-2-benzoylpyrrolidine-1-carboxylate” and has the molecular formula C16H21NO3 . Its molecular weight is 275.34 .

Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 385.1±35.0 °C and a predicted density of 1.128±0.06 g/cm3 . Its pKa value is predicted to be -3.27±0.40 .Scientific Research Applications

Chemoenzymatic Synthesis

The compound has been utilized in the chemoenzymatic synthesis of enantiomerically pure aza analogues of paraconic acid methyl ester and both enantiomers of methyl β-proline. A notable interaction between the 1-benzyl derivative and α-chymotrypsin was observed, which led to a significant enantiomeric ratio exceeding 200. The absolute configurations of the lactams were determined through CD spectroscopy, and from the enantiomerically pure substances, the methyl esters of (+) and (−)-β-proline were synthesized (Felluga et al., 2001).

Biocatalytic Ammonolysis

The compound has been involved in an efficient biocatalytic method for the conversion of (5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl)-5-ethyl ester into a critical intermediate in the synthesis of the dipeptidyl peptidase IV (DPP4) inhibitor Saxagliptin. This method offers a practical and efficient alternative to traditional chemical routes (Gill & Patel, 2006).

Synthesis and Antituberculosis Activity

The compound has been utilized in the synthesis of novel polysubstituted aminocarbothiol/thiohydantoin-pyrrolidine derivatives. These derivatives have shown moderate antituberculosis activity, indicating the potential of this compound in developing new therapeutic agents (Poyraz et al., 2017).

Synthetic Method Development

The compound has been involved in developing synthetic methods for teneraic acid, a naturally occurring imino acid. The process included regiospecific anodic oxidation and stereospecific cobalt-catalyzed carbonylation to obtain trans-(2S,6S)-teneraic acid with good optical purity and modest yield. This study highlights the synthetic utility of the compound in preparing complex organic molecules (Amino et al., 2017).

properties

IUPAC Name |

tert-butyl (2S)-2-benzoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQDKMPOKJENLS-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-{2-[({2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}amino)carbonyl]phenyl}-1,3-oxazole-4-carboxylate](/img/structure/B3213197.png)

![2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B3213213.png)

![1-[6-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B3213221.png)

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B3213224.png)

![3-{[(2-chloro-4-fluorobenzyl)oxy]methyl}-1-methyl-5-[(3-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3213225.png)

![4-Amino-1-(6-methyl-pyridin-3-ylmethyl)-6-(tetrahydro-pyran-4-ylmethoxy)-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B3213233.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3213239.png)

methanone](/img/structure/B3213263.png)